molecular formula C9H11N3O2S2 B1267944 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide CAS No. 32365-02-9

4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide

Cat. No.: B1267944
CAS No.: 32365-02-9
M. Wt: 257.3 g/mol
InChI Key: LWDXETNVADTEDC-UHFFFAOYSA-N
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Description

4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an amino group attached to a benzenesulfonamide moiety, which is further linked to a 4,5-dihydrothiazol-2-yl group

Biochemical Analysis

Biochemical Properties

4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly through its interaction with enzymes such as carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cells. The compound selectively inhibits CA IX, which can be a useful target for discovering novel antiproliferative agents . Additionally, it interacts with other biomolecules, including proteins and other enzymes, to exert its biological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7, while having a selective effect on normal breast cell lines like MCF-10A . This compound influences cell function by inducing apoptosis and affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits carbonic anhydrase IX, leading to a disruption in pH regulation within tumor cells . This inhibition results in decreased cell proliferation and increased apoptosis. The compound also affects gene expression, further contributing to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for prolonged activity in in vitro and in vivo experiments . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells . These interactions contribute to its overall biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within target cells . This distribution is crucial for its effectiveness in inhibiting tumor growth and inducing apoptosis.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, contributing to its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • 4-Amino-n-(thiazol-2-yl)benzenesulfonamide
  • 4-Amino-n-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Comparison:

Properties

IUPAC Name

4-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDXETNVADTEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282673
Record name STK000108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32365-02-9
Record name NSC27258
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK000108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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